molecular formula C13H21Cl3N2 B2765379 (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286272-91-0

(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No. B2765379
CAS RN: 1286272-91-0
M. Wt: 311.68
InChI Key: RQZCOQBJENHFOW-KBTGPXOVSA-N
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Description

(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of the Janus kinase 2 (JAK2) enzyme. JAK2 is involved in the signaling pathway of cytokines and growth factors, and its dysregulation has been implicated in the development of various diseases such as cancer and autoimmune disorders.

Scientific Research Applications

Synthesis and Material Science

Cyclohexane diamine derivatives, including those similar to "(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride," are critical in the synthesis of complex molecules and materials. For instance, they serve as ligands in the formation of metal complexes with significant structural and electronic properties, contributing to our understanding of molecular geometry and bonding theories. Such complexes have been synthesized facilely, demonstrating varied structural properties examined through X-ray analysis and NMR spectroscopy, highlighting their utility in inorganic chemistry research (Kim, Lee, Lee, & Sohn, 1999).

Polymer Science

In polymer science, cyclohexane diamine derivatives facilitate the development of organosoluble polyimides with exceptional thermal stability and mechanical properties. These materials, derived from cyclohexane-based diamines, exhibit excellent solubility in organic solvents, making them suitable for high-performance applications in the electronics and aerospace industries (Yang, Su, & Hsiao, 2004).

properties

IUPAC Name

4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.2ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;;/h1-4,11-12,16H,5-9,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZCOQBJENHFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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